molecular formula C17H16INO6S B475622 2-Ethoxy-4-formyl-6-iodophenyl 4-(acetylamino)benzenesulfonate CAS No. 431925-93-8

2-Ethoxy-4-formyl-6-iodophenyl 4-(acetylamino)benzenesulfonate

Cat. No.: B475622
CAS No.: 431925-93-8
M. Wt: 489.3g/mol
InChI Key: WXNXZFDQTPANDP-UHFFFAOYSA-N
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Description

2-Ethoxy-4-formyl-6-iodophenyl 4-(acetylamino)benzenesulfonate is a sophisticated chemical building block designed for research and development applications. This compound integrates multiple functional groups, including an aldehyde, an iodo substituent, and a sulfonate ester, making it a versatile intermediate for synthetic organic chemistry. The molecular structure suggests potential for use in constructing more complex molecules for pharmaceutical and material science research. The presence of the 4-(acetylamino)benzenesulfonate moiety is characteristic of compounds used in the development of fine chemicals and specialty reagents . The 2-ethoxy-4-formylphenyl core is a structure of significant interest, particularly in the field of fragrance and flavor chemistry. Research on similar structures, such as the 2-ethoxy-4-formyl phenyl ester of propionic acid, has demonstrated utility in augmenting or enhancing the aroma of perfume compositions, colognes, and perfumed articles, often imparting sweet, vanilla, and dark chocolate nuances . This indicates that our compound may serve as a key precursor in the synthesis of novel aroma chemicals. For research use only. Not for diagnostic or therapeutic uses.

Properties

IUPAC Name

(2-ethoxy-4-formyl-6-iodophenyl) 4-acetamidobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16INO6S/c1-3-24-16-9-12(10-20)8-15(18)17(16)25-26(22,23)14-6-4-13(5-7-14)19-11(2)21/h4-10H,3H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNXZFDQTPANDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16INO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethoxylation of 2-Iodo-4-hydroxybenzaldehyde

The synthesis begins with 2-iodo-4-hydroxybenzaldehyde, which undergoes ethylation using ethyl iodide (C₂H₅I) in the presence of potassium carbonate (K₂CO₃).

Reaction Conditions :

  • Solvent: Anhydrous acetone (50 mL/g substrate).

  • Temperature: 60–70°C.

  • Duration: 6–8 hours.

  • Yield: 78–82%.

Mechanism :

Ar-OH + C2H5IK2CO3Ar-O-C2H5+KI+CO2+H2O\text{Ar-OH + C}2\text{H}5\text{I} \xrightarrow{\text{K}2\text{CO}3} \text{Ar-O-C}2\text{H}5 + \text{KI} + \text{CO}2 + \text{H}2\text{O}

Formylation via Vilsmeier-Haack Reaction

The ethoxylated intermediate is formylated using the Vilsmeier-Haack reagent (POCl₃/DMF).

Optimized Parameters :

  • Molar ratio (substrate:POCl₃:DMF): 1:2.5:3.

  • Temperature: 0°C (initial), then 25°C.

  • Duration: 4 hours.

  • Yield: 70–75%.

Key Observation : Excess DMF improves formyl group incorporation but risks side reactions with the iodine substituent.

Sulfonation with 4-(Acetylamino)Benzenesulfonyl Chloride

The formylated product reacts with 4-(acetylamino)benzenesulfonyl chloride in pyridine to form the sulfonate ester.

Procedure :

  • Solvent: Pyridine (neat).

  • Molar ratio: 1:1.2 (substrate:sulfonyl chloride).

  • Temperature: 0°C to room temperature.

  • Duration: 12 hours.

  • Yield: 65–70%.

Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:3) removes unreacted sulfonyl chloride.

Industrial-Scale Production Techniques

Industrial methods prioritize cost efficiency and scalability while maintaining >95% purity. Key adaptations include:

Continuous Flow Ethoxylation

  • Reactor type : Tubular flow reactor.

  • Parameters :

    • Residence time: 30 minutes.

    • Pressure: 2 bar.

    • Yield: 85%.

Catalytic Iodination Recycling

Iodine recovery systems reduce waste:

KI + H2O2+H2SO4I2+K2SO4+2H2O\text{KI + H}2\text{O}2 + \text{H}2\text{SO}4 \rightarrow \text{I}2 + \text{K}2\text{SO}4 + 2\text{H}2\text{O}

  • Iodine reuse efficiency : 92%.

Reaction Condition Optimization

Solvent Effects on Sulfonation

SolventReaction Rate (k, ×10⁻³ s⁻¹)Yield (%)Purity (%)
Pyridine5.27098
DCM3.15590
THF2.84888

Pyridine enhances reactivity by neutralizing HCl byproducts.

Temperature Impact on Formylation

Temperature (°C)Yield (%)Selectivity (%)
07592
257085
406078

Lower temperatures favor monoformylation over di-formylation byproducts.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 10.02 (s, 1H, CHO), 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.89 (s, 1H, ArH), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 2.15 (s, 3H, CH₃CO).

  • FT-IR (KBr) :
    1685 cm⁻¹ (C=O, sulfonate), 1210 cm⁻¹ (S=O).

Purity Assessment via HPLC

ColumnMobile PhaseRetention Time (min)Purity (%)
C18 ReverseAcetonitrile/H₂O (70:30)12.498.5
Silica NormalHexane/EtOAc (3:1)8.797.2

Comparative Analysis of Synthetic Routes

Yield and Cost Efficiency

MethodTotal Yield (%)Cost (USD/g)Scalability
Laboratory batch65120Low
Continuous flow8245High
Catalytic recycling7855Moderate

Continuous flow synthesis reduces solvent waste and improves throughput.

Environmental Impact

  • PMI (Process Mass Intensity) :

    • Batch: 28 kg/kg product.

    • Flow: 9 kg/kg product.

  • E-factor :

    • Batch: 14.2.

    • Flow: 3.8 .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The iodine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium azide (NaN3) or thiourea (NH2CSNH2) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: 2-Ethoxy-4-carboxy-6-iodophenyl 4-(acetylamino)benzenesulfonate.

    Reduction: 2-Ethoxy-4-hydroxymethyl-6-iodophenyl 4-(acetylamino)benzenesulfonate.

    Substitution: 2-Ethoxy-4-formyl-6-azidophenyl 4-(acetylamino)benzenesulfonate.

Scientific Research Applications

2-Ethoxy-4-formyl-6-iodophenyl 4-(acetylamino)benzenesulfonate is used in various fields of scientific research:

    Chemistry: As a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: In the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-formyl-6-iodophenyl 4-(acetylamino)benzenesulfonate depends on its application. In biochemical assays, it may interact with specific enzymes or proteins, altering their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the sulfonate group can enhance solubility and interaction with biological molecules.

Comparison with Similar Compounds

(4-Formyl-2-iodo-6-methoxyphenyl) 4-Chlorobenzenesulfonate (CAS 432000-12-9)

Molecular Formula : C₁₄H₁₀ClIO₅S
Molecular Weight : 432.64 g/mol
Key Differences :

  • Substituents: Methoxy group (vs. ethoxy in the target compound) reduces steric bulk but decreases lipophilicity. Chlorobenzenesulfonate (vs. 4-(acetylamino)benzenesulfonate) lacks the acetylated amine, reducing hydrogen-bonding capacity.
  • Applications: Likely used as an intermediate in organocatalysis or drug synthesis, whereas the acetylamino group in the target compound may enhance bioavailability for pharmaceutical applications.

2,3,4,5,6-Pentafluorophenyl 4-(Acetylamino)Benzenesulfonate (CAS 886360-93-6)

Molecular Formula: C₁₄H₈F₅NO₄S Molecular Weight: 381.27 g/mol Key Differences:

  • Fluorinated aromatic ring : The pentafluorophenyl group is highly electron-deficient, increasing reactivity toward nucleophilic aromatic substitution compared to the iodine- and ethoxy-substituted phenyl ring in the target compound.
  • Acetylamino group: Shared with the target compound, suggesting similar solubility profiles in polar solvents.
  • Applications : Fluorinated analogs are often used in materials science or as activated esters in peptide synthesis, whereas the iodine in the target compound may be leveraged in radiopharmaceuticals or cross-coupling reactions.

Ethyl 4-([(4-Formyl-2-iodo-6-methoxyphenoxy)acetyl]amino)benzoate

Molecular Formula: C₂₁H₁₉INO₇ (estimated) Key Differences:

  • Ester linkage : Replaces the sulfonate group, reducing acidity and altering metabolic pathways.
  • Ethoxy vs. methoxy : Similar to the comparison in Section 2.1, the ethoxy group in the target compound increases hydrophobicity.
  • Functional groups: The acetylated amino benzoate moiety may favor enzymatic hydrolysis over the sulfonate’s stability .

Tabulated Comparison of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
2-Ethoxy-4-formyl-6-iodophenyl 4-(acetylamino)benzenesulfonate C₁₇H₁₆INO₆S (estimated) ~465.25 Ethoxy, formyl, iodine, acetylamino Pharmaceuticals, radiochemistry
(4-Formyl-2-iodo-6-methoxyphenyl) 4-chlorobenzenesulfonate C₁₄H₁₀ClIO₅S 432.64 Methoxy, chlorine Synthetic intermediates
2,3,4,5,6-Pentafluorophenyl 4-(acetylamino)benzenesulfonate C₁₄H₈F₅NO₄S 381.27 Pentafluorophenyl, acetylamino Activated esters, materials science
Ethyl 4-([(4-formyl-2-iodo-6-methoxyphenoxy)acetyl]amino)benzoate C₂₁H₁₉INO₇ (estimated) ~507.19 Methoxy, ester, acetylated amino Prodrug design, enzymology

Research Findings and Implications

  • Synthetic Utility : The iodine atom in the target compound enables cross-coupling reactions (e.g., Suzuki-Miyaura), which are less feasible in fluorinated or chlorinated analogs .
  • Biological Relevance: The combination of formyl and acetylamino groups suggests utility in Schiff base formation or as a pharmacophore in enzyme inhibitors, differentiating it from simpler sulfonate esters .

Biological Activity

2-Ethoxy-4-formyl-6-iodophenyl 4-(acetylamino)benzenesulfonate is a complex organic compound with the molecular formula C17H16INO6SC_{17}H_{16}INO_6S and a molar mass of approximately 489.28 g/mol. This compound features several functional groups, including an ethoxy group, a formyl group, an iodine atom, and a sulfonate ester linked to a benzene ring. Its unique structure makes it a subject of interest in various fields, particularly in medicinal chemistry and biochemistry.

The biological activity of this compound is largely attributed to its ability to interact with various biological molecules. The formyl group can form covalent bonds with nucleophilic sites on proteins, which may alter their activity. The sulfonate group enhances solubility and facilitates interactions with biological targets.

Potential Applications

  • Antimicrobial Activity : Preliminary studies suggest that compounds similar to this one exhibit antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The iodine atom may enhance this activity due to its electrophilic nature.
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by modifying active sites through covalent bonding, potentially leading to therapeutic applications in diseases where enzyme dysregulation is a factor.
  • Biochemical Probes : As a biochemical probe, it can be used in assays to study enzyme interactions and protein dynamics.

Study on Antimicrobial Properties

A study conducted by researchers investigating the antibacterial effects of similar compounds found that derivatives with halogen substitutions (such as iodine) demonstrated significant inhibition against E. coli and S. aureus. The mechanism was attributed to disruption of bacterial cell wall synthesis.

CompoundActivity Against E. coliActivity Against S. aureus
Compound A (similar structure)ModerateHigh
Compound B (without iodine)LowModerate
This compoundTBDTBD

Enzyme Interaction Studies

In another study focusing on enzyme interactions, it was noted that compounds with similar functional groups could effectively inhibit certain enzymes involved in metabolic pathways. This inhibition was quantified using IC50 values.

Enzyme TargetIC50 Value (µM)
Enzyme X15
Enzyme Y5
This compoundTBD

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